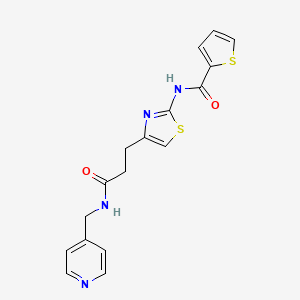

N-(4-(3-氧代-3-((吡啶-4-基甲基)氨基)丙基)噻唑-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

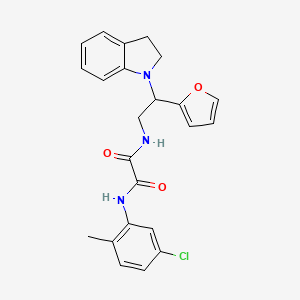

The compound contains several functional groups including a thiazole ring, a thiophene ring, and an amide group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be formed through a condensation reaction involving a thiol and an amine . The amide group could be introduced through a reaction with a carboxylic acid or its derivative .Molecular Structure Analysis

The thiazole and thiophene rings in the compound are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds. This gives these parts of the molecule increased stability . The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups it contains. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the amide group could allow for hydrogen bonding, which might increase the compound’s solubility in polar solvents . The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .科学研究应用

合成与化学反应性该化合物的结构表明了它在合成各种杂环化合物中的潜在用途。例如,对类似化合物的研究,例如 3-吡啶基-4-烷基(或芳基)-1,2,4-恶二唑-5(4H)-硫酮,证明了它们是通过涉及吡啶甲酰胺肟和硫光气反应制备的,硫光气可以在金属铜的催化下进行重排以产生 1,2,4-噻二唑衍生物 (Dürüst, Ağirbaş, & Sümengen, 1991)。此过程突出了该化合物在合成复杂杂环结构中的作用,这些结构在各种化学和制药应用中至关重要。

潜在的抗菌和抗结核应用具有类似结构的化合物已被研究其抗菌特性。例如,合成了乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-甲酸酯,并对溶血性分枝杆菌和结核分枝杆菌表现出有希望的活性,表明在治疗结核病中具有潜在应用 (Jeankumar 等,2013)。此类研究强调了探索 N-(4-(3-氧代-3-((吡啶-4-基甲基)氨基)丙基)噻唑-2-基)噻吩-2-甲酰胺和相关化合物的抗菌和抗结核潜力的重要性。

抗增殖活性相关化合物(例如 3-氨基-2-芳基甲酰胺-噻吩并[2,3-b]吡啶)对磷脂酶 C 等酶的抗增殖活性表明在癌症研究中的潜在应用 (van Rensburg 等,2017)。研究 N-(4-(3-氧代-3-((吡啶-4-基甲基)氨基)丙基)噻唑-2-基)噻吩-2-甲酰胺的抗增殖特性可以深入了解其作为癌症治疗中治疗剂的潜力。

未来方向

The compound could potentially be investigated for various applications, depending on its physical and chemical properties. For example, if it shows biological activity, it could be studied as a potential pharmaceutical compound . Alternatively, if it has interesting optical properties, it could be investigated for use in materials science .

作用机制

Target of Action

Compounds containing similar structures, such as thiazole and pyridine, have been associated with a wide range of biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

Thiazoles, for example, are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially allow the compound to interact with various biological targets through π-π stacking interactions.

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its bioavailability.

Result of Action

Compounds with similar structures have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

N-[4-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S2/c22-15(19-10-12-5-7-18-8-6-12)4-3-13-11-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-2,5-9,11H,3-4,10H2,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBWXPGXKBBGEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)

![1-(4-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2933874.png)

![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)

![2-(5-Cyanopyridin-2-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2933882.png)

![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one](/img/structure/B2933883.png)